molecular formula C10H14N6O B1450335 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1955561-25-7

8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B1450335
CAS No.: 1955561-25-7
M. Wt: 234.26 g/mol
InChI Key: LMTVVAILVFRZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound refer to its potential risks in handling and usage. The specific safety and hazards information for “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is not provided in the available resources .

Future Directions

The future directions for a compound refer to potential applications and research directions. The specific future directions for “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” are not provided in the available resources .

Biochemical Analysis

Biochemical Properties

8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . By inhibiting PARP1, this compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms . This interaction is crucial for its potential use in cancer therapy.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by disrupting DNA repair pathways, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it can alter gene expression patterns, further contributing to its cytotoxic effects on cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PARP1 . This inhibition prevents the repair of single-strand DNA breaks, leading to the formation of double-strand breaks during DNA replication. In cells deficient in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, this results in synthetic lethality . The compound binds to the catalytic domain of PARP1, blocking its activity and thereby enhancing the cytotoxic effects of DNA-damaging agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained DNA damage and cell death in cancer cells, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1 activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hematological toxicity and gastrointestinal disturbances . These findings underscore the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can influence the compound’s overall pharmacokinetic profile and its therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP1 . This localization is facilitated by nuclear targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear localization is essential for its role in disrupting DNA repair processes and inducing cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized triazolo-pyrazine compounds .

Scientific Research Applications

8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one apart is its specific structural configuration, which allows for unique interactions with biological targets. This specificity can lead to higher efficacy and selectivity in its therapeutic applications .

Properties

IUPAC Name

8-(3-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c11-7-2-1-4-15(6-7)8-9-13-14-10(17)16(9)5-3-12-8/h3,5,7H,1-2,4,6,11H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTVVAILVFRZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.